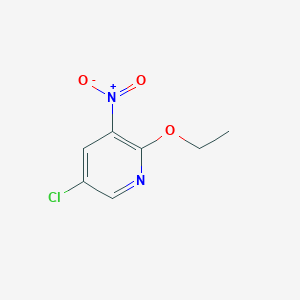

5-Chloro-2-ethoxy-3-nitropyridine

Descripción general

Descripción

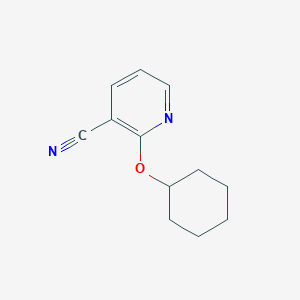

5-Chloro-2-ethoxy-3-nitropyridine is a chemical compound with the molecular formula C7H7ClN2O3 . It has a molecular weight of 202.6 . The compound is typically in solid form and has a tan color .

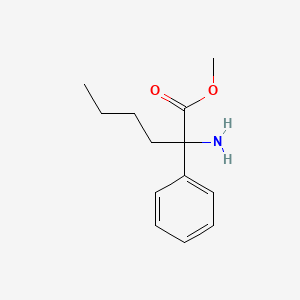

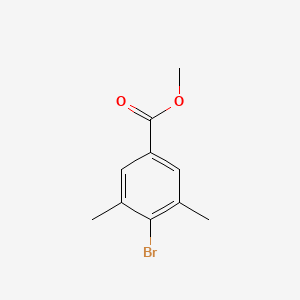

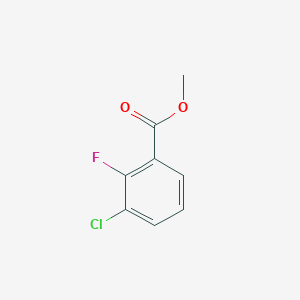

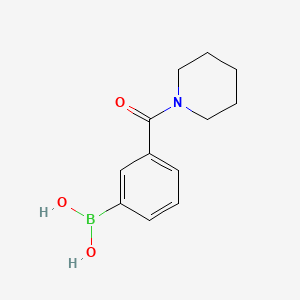

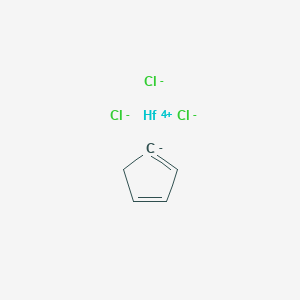

Molecular Structure Analysis

The InChI code for this compound is1S/C7H7ClN2O3/c1-2-13-7-6 (10 (11)12)3-5 (8)4-9-7/h3-4H,2H2,1H3 . This code provides a specific representation of the molecule’s structure. Physical And Chemical Properties Analysis

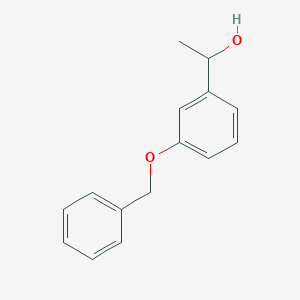

This compound has a boiling point of 275°C and a density of 1.378 . It has a flash point of 120°C and should be stored at temperatures between 2-8°C .Aplicaciones Científicas De Investigación

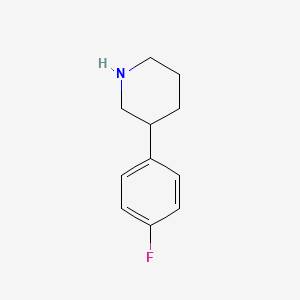

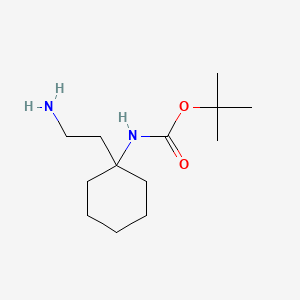

Synthesis of Anticancer Agents : A study demonstrates the utility of 5-Chloro-2-ethoxy-3-nitropyridine derivatives in the synthesis of potential anticancer agents, specifically Pyrido[4,3-b][1,4]oxazines and Pyrido[4,3-b][1,4]thiazines. These derivatives were evaluated for their effects on the proliferation and mitotic index of cultured L1210 cells and survival rates in mice bearing P388 leukemia, highlighting their potential as therapeutic agents (Temple et al., 1983).

Molecular Diodes : Another application involves the development of a programmable molecular diode driven by charge-induced conformational changes using a nitropyridine derivative. This innovation presents a significant step forward in the field of molecular electronics, showcasing the molecule's role as a nano-actuator and its potential use in memory devices (Derosa, Guda, Seminario, 2003).

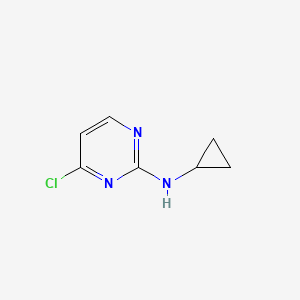

Substitution Reactions for Pyridine Derivatives : Research on the substitution reactions of 5-nitropyridine-2-sulfonic acid and its derivatives provides a new pathway to 2,5-disubstituted pyridines, highlighting the reactivity and versatility of these nitropyridine compounds in organic synthesis (Bakke, Sletvold, 2003).

Nitration and Derivatization Studies : Studies on the nitration of 3,5-disubstituted pyridine N-oxides, including the synthesis of 5-chloro-3-methoxy-2-nitro-pyridine N-oxide, provide insights into the chemical behavior and potential applications of nitropyridine derivatives in more complex chemical synthesis processes (Bissell, Swansiger, 1987).

Chemical Interactions and Kinetics : The kinetics of reactions involving 2-chloro-3-nitro and 2-chloro-5-nitropyridines with various amines highlight the detailed understanding of chemical interactions and reaction dynamics necessary for designing and synthesizing novel compounds (Hamed, 1997).

Safety and Hazards

Mecanismo De Acción

Target of Action

Nitropyridines, a class of compounds to which it belongs, are often used in organic synthesis and pharmaceutical development . They are known to interact with various targets depending on their specific substitutions .

Mode of Action

Nitropyridines generally react with n2o5 in an organic solvent to give the n-nitropyridinium ion . This ion then reacts with SO2/HSO3– in water to yield 3-nitropyridine . The reaction mechanism involves a [1,5] sigmatropic shift, where the nitro group migrates from the 1-position to the 3-position .

Biochemical Pathways

Nitropyridines are versatile intermediates in organic synthesis and can participate in a variety of reactions, potentially affecting multiple biochemical pathways .

Result of Action

As a nitropyridine derivative, it may participate in various chemical reactions, leading to the synthesis of different compounds . The specific effects would depend on the nature of these compounds and their interactions with cellular targets.

Action Environment

The action, efficacy, and stability of 5-Chloro-2-ethoxy-3-nitropyridine can be influenced by various environmental factors. These may include the pH of the environment, temperature, presence of other chemicals, and specific conditions of the reaction . .

Propiedades

IUPAC Name |

5-chloro-2-ethoxy-3-nitropyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7ClN2O3/c1-2-13-7-6(10(11)12)3-5(8)4-9-7/h3-4H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZYBDCRAUJIDTDQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=C(C=C(C=N1)Cl)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7ClN2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10650095 | |

| Record name | 5-Chloro-2-ethoxy-3-nitropyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10650095 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

202.59 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

886373-32-6 | |

| Record name | 5-Chloro-2-ethoxy-3-nitropyridine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=886373-32-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-Chloro-2-ethoxy-3-nitropyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10650095 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

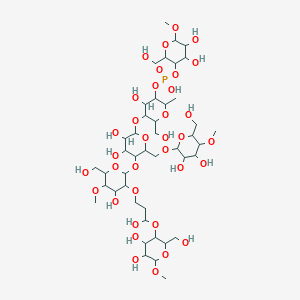

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.